The Discovery and Synthesis of Cruzain-IN-1: A Technical Guide for Drug Development Professionals
The Discovery and Synthesis of Cruzain-IN-1: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Cruzain-IN-1.
This technical guide provides a comprehensive overview of the discovery and synthesis of Cruzain-IN-1, a potent, covalent, and reversible inhibitor of cruzain. Cruzain is a critical cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a key target for therapeutic intervention. This document details the likely discovery pathway, a plausible synthesis route based on established chemical methodologies, and the experimental protocols necessary for the evaluation of similar compounds.
Introduction to Cruzain-IN-1
Cruzain-IN-1 has been identified as a covalent and reversible inhibitor of cruzain with a reported IC50 of 10 nM.[1] Its chemical formula is C₁₄H₁₀F₂N₆, and it possesses a molecular weight of 300.27 g/mol . The molecule belongs to the[1][2][3]triazolo[4,3-a]pyridine class of compounds. The development of potent and selective cruzain inhibitors like Cruzain-IN-1 is a primary strategy in the search for new treatments for Chagas disease.[2][3][4][5][6]
Table 1: Physicochemical Properties of Cruzain-IN-1
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂N₆ |
| Molecular Weight | 300.27 g/mol |
| IC50 (Cruzain) | 10 nM[1] |
| Mechanism of Action | Covalent, Reversible |
Discovery of Cruzain-IN-1: A Representative Workflow
While the specific discovery paper for Cruzain-IN-1 is not publicly available, its discovery can be contextualized within the established workflows for identifying cruzain inhibitors. This process typically involves a combination of virtual and experimental screening techniques.[2][4][7]
Caption: A generalized workflow for the discovery of cruzain inhibitors.
Experimental Protocols
2.1.1. High-Throughput Screening (HTS) Assay for Cruzain Inhibition
This protocol is adapted from established methods for screening compound libraries against cruzain.[2]
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Reagents and Materials:
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Recombinant cruzain
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Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
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Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100.
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Test compounds dissolved in DMSO.
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Positive control (e.g., a known cruzain inhibitor) and negative control (DMSO).
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384-well black microplates.
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Fluorescence plate reader.
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-
Procedure:
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Add 50 µL of assay buffer to all wells.
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Add 0.5 µL of test compound or control to the appropriate wells.
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Add 25 µL of a 4x concentrated solution of cruzain in assay buffer to all wells.
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Incubate the plate at room temperature for 15 minutes.
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Initiate the reaction by adding 25 µL of a 4x concentrated solution of the fluorogenic substrate in assay buffer.
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Immediately measure the fluorescence intensity (excitation/emission wavelengths typically around 360/460 nm) every minute for 15-30 minutes.
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Calculate the rate of reaction (slope of the fluorescence versus time curve).
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Determine the percent inhibition for each compound relative to the controls.
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2.1.2. IC50 Determination
-
Procedure:
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Perform the HTS assay as described above with serial dilutions of the hit compounds.
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Plot the percent inhibition as a function of the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Synthesis of Cruzain-IN-1
The synthesis of Cruzain-IN-1, N-(4-(1H-1,2,3-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core and triazole formation.[8][9]
Caption: A potential synthetic pathway for Cruzain-IN-1.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Hydrazinopyridine
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To a solution of 2-chloropyridine in ethanol, add hydrazine hydrate.
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Reflux the mixture for 4-6 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to yield 2-hydrazinopyridine.
Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol
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Dissolve 2-hydrazinopyridine in ethanol, followed by the addition of potassium hydroxide.
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Add carbon disulfide dropwise at room temperature.
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Reflux the reaction mixture for 8-10 hours.
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Cool the mixture and acidify with dilute hydrochloric acid.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.
Step 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3-amine
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To a solution of[1][2][3]triazolo[4,3-a]pyridine-3-thiol in ethanol, add Raney Nickel.
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Reflux the mixture for 12-16 hours.
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Filter the reaction mixture through celite and concentrate the filtrate to obtain the desired amine.
Step 4: Synthesis of 4-(1H-1,2,3-Triazol-1-yl)aniline
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This intermediate can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).
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React 4-azidoaniline with acetylene gas in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a suitable solvent like THF/water.
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Purify the product by column chromatography.
Step 5: Synthesis of Cruzain-IN-1
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The final product can be obtained through a Buchwald-Hartwig amination reaction.
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Combine[1][2][3]triazolo[4,3-a]pyridin-3-amine and 4-(1H-1,2,3-triazol-1-yl)aniline in a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like dioxane.
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Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
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After cooling, purify the crude product by column chromatography to yield Cruzain-IN-1.
Mechanism of Action and Signaling Pathway
Cruzain is a cysteine protease that plays a vital role in the lifecycle of T. cruzi.[2][6] Its inhibition disrupts essential parasitic processes, including nutrition, replication, and invasion of host cells.[2] Covalent inhibitors like Cruzain-IN-1 typically form a reversible bond with the catalytic cysteine residue in the active site of the enzyme.
Caption: Inhibition of cruzain by Cruzain-IN-1 disrupts the parasite's lifecycle.
Table 2: Quantitative Data for Selected Cruzain Inhibitors
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Cruzain-IN-1 | 0.01 | Covalent, Reversible | [1] |
| MMV688179 | 0.165 (Ki) | Competitive | [2] |
| MMV687246 | 57 (Ki) | Mixed | [2] |
| Compound 1s | 2.5 | Not specified | [7] |
| Compound 10j | 0.6 | Not specified | [7] |
Conclusion
Cruzain-IN-1 is a potent inhibitor of a key enzyme in T. cruzi. This guide provides a framework for its discovery and synthesis, along with the necessary experimental protocols for the evaluation of similar compounds. The continued development of novel cruzain inhibitors is a promising avenue for the treatment of Chagas disease. Further optimization of scaffolds like the[1][2][3]triazolo[4,3-a]pyridine core may lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]
- 4. scielo.br [scielo.br]
- 5. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
